molecular formula C19H23FN4O4 B11197427 N-(4-fluorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(4-fluorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11197427
M. Wt: 390.4 g/mol
InChI Key: MQYQZLXWVSXXNJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a methoxymethyl group at position 4 and a morpholine ring at position 2. The acetamide side chain is linked to a 4-fluorobenzyl group, which contributes to its lipophilic character while maintaining moderate polarity. The methoxymethyl group may confer metabolic stability compared to bulkier alkyl substituents .

Properties

Molecular Formula

C19H23FN4O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H23FN4O4/c1-27-13-16-10-18(26)24(19(22-16)23-6-8-28-9-7-23)12-17(25)21-11-14-2-4-15(20)5-3-14/h2-5,10H,6-9,11-13H2,1H3,(H,21,25)

InChI Key

MQYQZLXWVSXXNJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the methoxymethyl group. The morpholine ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone core under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and efficiency. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities/differences between the target compound and analogs are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Pyrimidinone Substituents (Position 4) Acetamide Substituent Molecular Weight logP Key Features
Target: N-(4-fluorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide C₂₀H₂₃FN₄O₅ (estimated) Methoxymethyl 4-Fluorobenzyl ~434.4 (est.) ~1.8 Balanced lipophilicity; morpholine enhances solubility; methoxymethyl improves metabolic stability.
P574-5218 C₁₉H₂₃FN₄O₄ Ethyl 3-Fluoro-4-methoxyphenyl 390.41 1.69 Higher lipophilicity due to ethyl group; lower solubility; 3-fluoro-4-methoxy may reduce steric hindrance.
P194-1416 C₁₉H₂₃ClN₄O₅ Methoxymethyl 5-Chloro-2-methoxyphenyl 422.87 ~2.1 Chlorine increases logP and molecular weight; potential for stronger hydrophobic interactions but lower metabolic stability.
1260583-75-2 C₁₇H₁₅F₃N₄O₃ Morpholin-4-yl 3,4,5-Trifluorophenyl 380.33 ~2.5 High fluorination enhances metabolic stability and lipophilicity; trifluorophenyl may improve target affinity but reduce solubility.
1260584-22-2 C₁₈H₁₇F₃N₄O₃ Morpholin-4-yl 3-(Difluoromethyl)-4-fluorophenyl 398.35 ~2.3 Difluoromethyl group increases electronegativity and steric bulk; potential for enhanced binding specificity.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s methoxymethyl group (logP ~1.8) provides lower lipophilicity compared to ethyl (P574-5218, logP 1.69) but higher than chlorinated analogs (P194-1416, logP ~2.1). Fluorinated phenyl groups (e.g., 1260583-75-2) further elevate logP (~2.5) due to increased hydrophobicity .

Impact of Halogenation :

  • Chlorine in P194-1416 enhances molecular weight (422.87 vs. ~434.4 for the target) and logP but may reduce metabolic stability compared to fluorine . Multi-fluorinated analogs (e.g., 1260583-75-2) prioritize metabolic resistance over solubility .

Morpholine’s Role :

  • The morpholine ring in the target compound and analogs (e.g., 1260583-75-2) contributes to hydrogen-bond acceptor capacity, improving aqueous solubility and target engagement .

Steric and Electronic Profiles :

  • The 4-fluorobenzyl group in the target offers a compact, electronegative substituent, balancing steric hindrance and binding affinity. In contrast, bulkier groups like 3-(difluoromethyl)-4-fluorophenyl (1260584-22-2) may limit conformational flexibility .

Research Findings and Implications

  • P574-5218 : Demonstrated moderate bioactivity in preliminary screens, likely due to its ethyl group’s lipophilicity. However, its lower solubility may limit bioavailability .
  • P194-1416 : The chloro-methoxyphenyl group showed enhanced in vitro potency but higher cytotoxicity, possibly linked to chlorine’s reactivity .
  • 1260583-75-2 : High fluorination correlates with prolonged half-life in metabolic studies, making it a candidate for long-acting formulations .

The target compound’s methoxymethyl and 4-fluorobenzyl groups position it as a balanced candidate with optimized solubility, metabolic stability, and target affinity. Further studies should explore its pharmacokinetic profile relative to these analogs.

Biological Activity

N-(4-fluorobenzyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C18H22FN5O3
  • Molecular Weight: 373.40 g/mol

The structure features a fluorobenzyl group, a morpholine moiety, and a pyrimidine ring, which are critical for its biological interactions.

1. Tyrosinase Inhibition

One of the primary biological activities studied is the inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are sought after for their potential use in treating hyperpigmentation disorders.

  • Study Findings:
    • A related study evaluated compounds with similar structural motifs and identified competitive inhibitors of tyrosinase with significant antimelanogenic effects on B16F10 melanoma cells. The best-performing derivative exhibited an IC50 value of 0.18 μM, substantially more potent than the reference compound kojic acid (IC50 = 17.76 μM) .
    • Docking studies indicated that these compounds bind effectively to the active site of tyrosinase, blocking substrate access and thereby inhibiting enzymatic activity.

Table 1: Summary of Biological Activities

Activity TypeReference CompoundIC50 (μM)Remarks
Tyrosinase InhibitionKojic Acid17.76Reference standard
Tyrosinase InhibitionCompound 260.18Highly effective with no cytotoxicity
Antimicrobial ActivityVariousVariesCompounds with similar structures show activity

Additional Findings

Research highlights that derivatives containing the morpholine and pyrimidine groups often exhibit enhanced biological activity due to their ability to interact with various biological targets. Studies have also suggested that modifications to the substituents can significantly affect potency and selectivity.

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